molecular formula C17H22O5 B13391872 methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate

methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate

Cat. No.: B13391872
M. Wt: 306.4 g/mol
InChI Key: YKVNUPWKUQECHB-XYOKQWHBSA-N
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Description

Methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of an ester group, an acetyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an acetylating agent to introduce the acetyl group. The final step involves esterification to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or acids.

Scientific Research Applications

Methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenoxy group can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate is unique due to the presence of the (E)-3-methylpent-2-enoxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate

InChI

InChI=1S/C17H22O5/c1-5-12(2)8-9-21-14-6-7-15(13(3)18)16(10-14)22-11-17(19)20-4/h6-8,10H,5,9,11H2,1-4H3/b12-8+

InChI Key

YKVNUPWKUQECHB-XYOKQWHBSA-N

Isomeric SMILES

CC/C(=C/COC1=CC(=C(C=C1)C(=O)C)OCC(=O)OC)/C

Canonical SMILES

CCC(=CCOC1=CC(=C(C=C1)C(=O)C)OCC(=O)OC)C

Origin of Product

United States

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